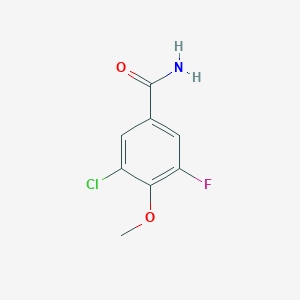

4-氧代-4-(3-苯氧基苯基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Oxo-4-(3-phenoxyphenyl)butyric acid is a compound that has not been directly studied in the provided papers. However, there are several related compounds with similar structures and functionalities that have been investigated for their chemical and biological properties. These compounds include various 4-oxo-butyric acid derivatives with different substituents, which have been synthesized and tested for activities such as antimicrobial, antifungal, and enzyme inhibition .

Synthesis Analysis

The synthesis of related 4-oxo-butyric acid derivatives involves various chemical reactions. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of a corresponding butanoic acid derivative, which was further reacted with hydrazines to yield pyridazinone derivatives . Another example is the preparation of (E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives, which were shown to be potent inhibitors of steroid 5 alpha-reductase . These synthetic routes highlight the versatility of 4-oxo-butyric acid derivatives in forming a variety of biologically active compounds.

Molecular Structure Analysis

The molecular structure of 4-oxo-butyric acid derivatives has been studied using various spectroscopic and computational methods. Density Functional Theory (DFT) calculations were used to optimize the stable structures and analyze the electronic, vibrational, and thermodynamic properties of similar compounds . Single crystal X-ray diffraction studies provided detailed insights into the molecular and crystal structure of N-(pyridin-3-yl)-succinamic acid, revealing the presence of strong hydrogen-bonded chains and interactions that lead to a three-dimensional supramolecular structure .

Chemical Reactions Analysis

The chemical reactivity of 4-oxo-butyric acid derivatives has been explored through various reactions. For example, the chloropyridazine derivative obtained from the reaction of a pyridazinone derivative with POCl3 was used to prepare thio derivatives and reacted with different nucleophiles . The thermal cyclization of a 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester led to the formation of a chromene derivative due to nucleophilic substitution . These reactions demonstrate the potential of 4-oxo-butyric acid derivatives to undergo diverse transformations, leading to a variety of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxo-butyric acid derivatives have been characterized through experimental and theoretical methods. DFT calculations provided insights into the HOMO-LUMO properties, atomic charges, dipole moments, molecular electrostatic potentials, and thermodynamic parameters of similar compounds . The vibrational spectra were calculated and compared with experimental FTIR data, and various reactivity descriptors such as softness, electrophilicity, and hardness were discussed . These studies are crucial for understanding the behavior of these compounds in different chemical environments and for predicting their reactivity.

科学研究应用

Microwave-assisted Synthesis

Uguen等人(2021年)的研究开发了微波辅助的醛缩反应方法,用于合成4-氧代-2-丁烯酸,这些化合物因其生物活性和作为进一步衍生的中间体而具有价值。这项研究为合成4-氧代-丁烯酸提供了广泛的底物范围,表明其在创造包括4-氧代-4-(3-苯氧基苯基)丁酸在内的衍生物方面具有潜在的实用性(Uguen et al., 2021)。

抗HCV评估

Ismail等人(2013年)设计、合成并评估了一系列化合物,包括4-(4-[N-1-羧基-3-(3,5-二溴-4-羟基苯基)-3-氧代-丙基氨基]苯基)-4-氧代丁酸,用于其抗HCV活性。这些化合物表现出对HCV基因型1b和4a的有希望的抑制活性,突显了4-氧代-4-(3-苯氧基苯基)丁酸衍生物的治疗潜力(Ismail et al., 2013)。

代谢互变研究

Sai和Gorrod(1995年)的研究探讨了与4-氧代-4-(3-苯氧基苯基)丁酸相关的酸代谢物的体外代谢,阐明了类似化合物的代谢途径和潜在毒理学(Sai & Gorrod, 1995)。

抗肿瘤应用

一项关于乳腺癌治疗的研究确定了4-氧代-丁烯酸衍生物作为针对人类乳腺癌的有效抗肿瘤剂。这表明类似于4-氧代-4-(3-苯氧基苯基)丁酸的化合物可能在癌症治疗中有应用(Miles et al., 1958)。

生物催化级联合成

Xu等人(2020年)展示了涉及4-氧代-丁烯酸的生物催化级联反应的应用,用于合成重要的前体化合物,表明4-氧代-4-(3-苯氧基苯基)丁酸在绿色化学和生物催化应用中的实用性(Xu et al., 2020)。

安全和危害

Safety precautions for handling “4-Oxo-4-(3-phenoxyphenyl)butyric acid” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

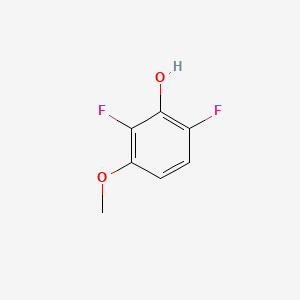

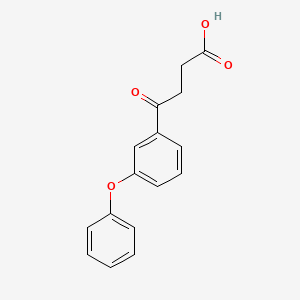

IUPAC Name |

4-oxo-4-(3-phenoxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(9-10-16(18)19)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKGFIGOMDBVKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394855 |

Source

|

| Record name | 4-OXO-4-(3-PHENOXYPHENYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-(3-phenoxyphenyl)butyric acid | |

CAS RN |

54364-84-0 |

Source

|

| Record name | 4-OXO-4-(3-PHENOXYPHENYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。